butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Overview
Description
Desvenlafaxine succinate is a medication primarily used to treat major depressive disorder. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is the active metabolite of venlafaxine . Desvenlafaxine succinate is known for its ability to regulate mood by increasing the levels of serotonin and norepinephrine in the brain .
Mechanism of Action
Target of Action
Desvenlafaxine Succinate, an antidepressant agent, primarily targets serotonin and norepinephrine neurotransmitters in the brain . These neurotransmitters play a crucial role in regulating mood and mental well-being .
Mode of Action
Desvenlafaxine Succinate operates as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine, preventing these neurotransmitters from being absorbed back into the nerve cells that released them . This results in increased levels of serotonin and norepinephrine in the brain, leading to improved mood and overall mental well-being .
Biochemical Pathways
It is known that the drug works by modulating the balance of monoamines, specifically serotonin and norepinephrine, in the brain . This modulation is thought to alleviate symptoms of major depressive disorder (MDD), a condition often associated with imbalances or deficiencies of these monoamines .
Pharmacokinetics
The pharmacokinetics of Desvenlafaxine Succinate are linear and dose-proportional in a dose range of 50 to 600 mg per day . The absolute oral bioavailability of the drug after oral administration is about 80% . The steady-state volume of distribution of Desvenlafaxine is 3.4 L/kg . It is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . Approximately 45% of Desvenlafaxine is excreted unchanged in urine at 72 hours after oral administration .
Result of Action
The molecular and cellular effects of Desvenlafaxine Succinate’s action primarily involve the potentiation of serotonin and norepinephrine in the central nervous system . This potentiation is achieved through the inhibition of their reuptake, leading to increased levels of these neurotransmitters in the brain . This increase is associated with improved mood and overall mental well-being .
Action Environment
The action, efficacy, and stability of Desvenlafaxine Succinate can be influenced by various environmental factors. Additionally, the drug’s action may be influenced by the patient’s metabolic phenotype, as the pharmacokinetics of Desvenlafaxine were found to be similar in subjects with CYP2D6 poor and extensive metabolizer phenotypes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desvenlafaxine succinate involves several steps, including benzylation, halogenation, aminolysis, reduction, hydroxy halogenation, condensation, and debenzylation . The final product is obtained by reacting the intermediate with succinic acid and water .
Industrial Production Methods: In industrial settings, desvenlafaxine succinate is produced through a series of controlled reactions. The process includes preparing materials, mixing, granulating, tableting, and packaging . This method ensures high yield, good product purity, and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Desvenlafaxine succinate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Utilizes reducing agents to convert the compound into its reduced form.
Substitution: Involves the replacement of one functional group with another under specific conditions.
Major Products Formed: The primary metabolic pathways for desvenlafaxine succinate include glucuronidation, oxidation, and N-demethylation . The major products formed are desvenlafaxine-O-glucuronide and other metabolites .
Scientific Research Applications
Desvenlafaxine succinate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Venlafaxine: The parent compound of desvenlafaxine, also an SNRI.
Vortioxetine: Another antidepressant that affects serotonin receptors.
Cariprazine: An atypical antipsychotic used for treating schizophrenia and bipolar disorder.
Comparison: Desvenlafaxine succinate is unique in its metabolic profile, as it is less likely to cause drug-drug interactions compared to venlafaxine . It has a simpler metabolic pathway, primarily involving glucuronidation rather than CYP2D6 metabolism . This makes desvenlafaxine succinate a preferable option for patients who are on multiple medications.
Properties
IUPAC Name |
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C4H6O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUUBRMVQCKYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044359 | |
Record name | O-Desmethylvenlafaxine succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448904-47-0 | |
Record name | Desvenlafaxine succinate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448904470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethylvenlafaxine succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701044359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESVENLAFAXINE SUCCINATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9E1T0BI90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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